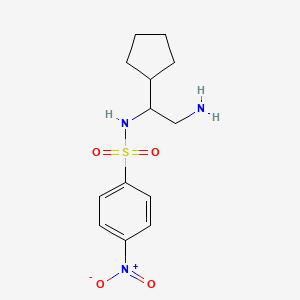![molecular formula C9H9NO4 B13204003 Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes both furan and pyridine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted aldehyde with ethyl acetoacetate and urea in ethanol, followed by heating to reflux, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate has been explored for various scientific research applications, including:
Chemistry: As a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Used in the development of new materials and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism of action of Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects, making it a promising candidate for further research in these areas.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
- Methyl 2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate .
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Uniqueness
What sets Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate apart is its unique combination of furan and pyridine rings, which provides a distinct scaffold for chemical modifications. This structural uniqueness allows for the exploration of diverse biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H9NO4 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
methyl 6-oxo-3,5-dihydro-1H-furo[3,4-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-13-9(12)7-6-4-14-3-5(6)2-10-8(7)11/h2H,3-4H2,1H3,(H,10,11) |
Clé InChI |
DSQCHLYFRXWJFY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2COCC2=CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


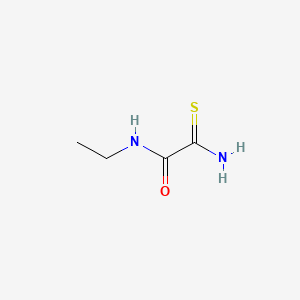
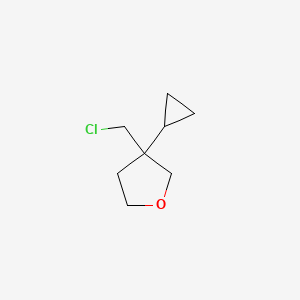
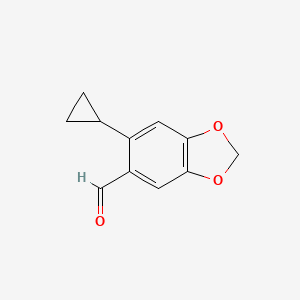
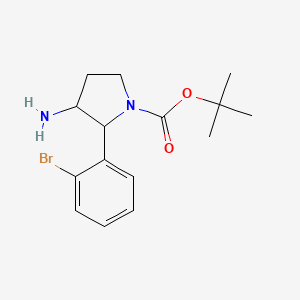
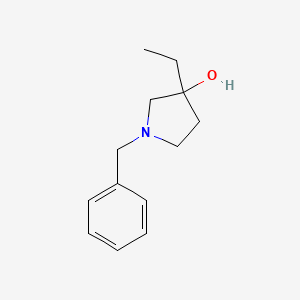
![5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203954.png)

![(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine](/img/structure/B13203970.png)
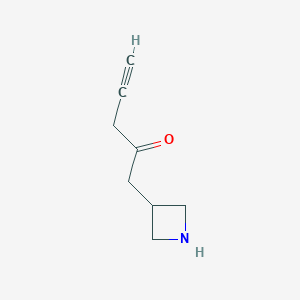
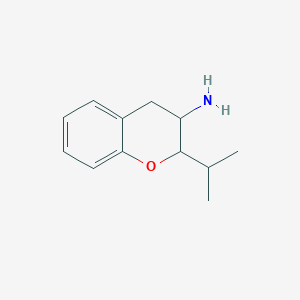

![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
